2-Cyclohexylidenecyclohexanone

Catalytic condensation Sustainable aviation fuel Niobium phosphate catalysis

Sourcing analytically pure 2-Cyclohexylidenecyclohexanone (D3, ≥98% HPLC) is critical to avoid the confounding reactivity of its isomer D2, which co-occurs as a ~10% impurity in technical-grade mixtures. This exocyclic ketone is essential for developing validated HPLC methods to monitor D3 contamination in D2-based agrochemical solvents, and as a pre-formed dimeric scaffold for furan synthesis and sustainable aviation fuel intermediate research.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 1011-12-7
Cat. No. B092620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylidenecyclohexanone
CAS1011-12-7
Synonyms1-Cyclohexylidene-2-cyclohexanone;  Bicyclohexyliden-2-one
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESC1CCC(=C2CCCCC2=O)CC1
InChIInChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H2
InChIKeyTYDSIOSLHQWFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexylidenecyclohexanone (CAS 1011-12-7): Comparative Technical Profile and Procurement Considerations


2-Cyclohexylidenecyclohexanone (CAS 1011-12-7), also known as bicyclohexyliden-2-one, is a bicyclic ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol [1]. It is a solid at room temperature with a melting point of 57 °C and is classified as a chemical intermediate produced during cyclohexanone self-condensation reactions . The compound serves as a key dimeric product in carbon-carbon coupling chemistry and has been identified as a potential impurity in agrochemical formulations .

Why 2-Cyclohexylidenecyclohexanone Cannot Be Substituted by Other Cyclohexanone Condensation Products


The cyclohexanone self-condensation reaction yields a mixture of dimeric and trimeric products including 2-(1-cyclohexenyl)cyclohexanone (D2) and 2-cyclohexylidenecyclohexanone (D3), each with distinct reactivity profiles and physical properties [1]. These compounds, while isomeric (both C₁₂H₁₈O), differ fundamentally in their double-bond positioning: D2 features an endocyclic double bond within one ring, while D3 possesses an exocyclic double bond bridging the two cyclohexane rings. This structural divergence confers differential behavior in acid-catalyzed reactions, thermal stability, and susceptibility to hydrolytic cleavage—parameters that directly impact synthetic utility and product purity requirements [2]. Procurement without precise specification risks introducing undesired reactivity or compromising downstream analytical standards.

2-Cyclohexylidenecyclohexanone: Quantified Differentiation Versus Cyclohexanone Condensation Analogs


Selectivity Control in Cyclohexanone Dimerization: D3 Achieves Nearly 90% Selectivity Under Optimized Hydrogen Pressure

In the solvent-free self-condensation of cyclohexanone over NbOPO₄ catalyst at 160 °C, 2-cyclohexylidenecyclohexanone (D3) and 2-(1-cyclohexenyl)cyclohexanone (D2) were co-produced as primary dimeric products. Under an initial hydrogen pressure of 5 bar, selectivity towards the combined dimeric products reached nearly 90%, with the reaction pathway heavily favoring dimer formation over trimerization or aromatization [1]. In contrast, under nitrogen atmosphere, the reaction shifted towards alkyl aromatic hydrocarbons (>C12) with 3.7 wt% coke formation compared to only 0.9 wt% under hydrogen [1]. This demonstrates that procurement of pure D3 enables users to bypass the selectivity challenges inherent in cyclohexanone condensation and directly utilize a defined starting material.

Catalytic condensation Sustainable aviation fuel Niobium phosphate catalysis

Purity Specification Implications: D3 Present as ~10% Impurity in Commercial 2-(1-Cyclohexenyl)cyclohexanone

Multiple commercial suppliers of 2-(1-cyclohexenyl)cyclohexanone (CAS 1502-22-3, D2) explicitly state that their product contains approximately 10% 2-cyclohexylidenecyclohexanone (D3) as an inherent impurity [1]. The product is listed as '85+%, cont. ca 10% 2-cyclohexylidenecyclohexanone' in technical specifications . This co-occurrence arises from the synthetic route via cyclohexanone condensation, where D2 and D3 are produced concurrently and are difficult to separate completely. Consequently, any application requiring analytically pure D2 must account for D3 interference, while conversely, procurement of pure D3 enables use as a certified reference standard for impurity method validation.

Analytical chemistry Impurity profiling Procurement specification

Differential Hydrolytic Cleavage Reactivity: D3 Scission Proceeds Less Readily Than Mesityl Oxide Due to Lower Conjugation

In a comparative investigation of hydrolytic scission, 2-cyclohexylidenecyclohexanone (D3) was shown to undergo cleavage into cyclohexanone less readily than mesityl oxide, a structural analog with an acyclic conjugated enone system [1]. This differential reactivity was attributed to the lower degree of conjugation in D3 relative to mesityl oxide [1]. Under optimized conditions with an alkaline catalyst and elevated pressure, conversion of D3 to cyclohexanone reached 80-90% yield, demonstrating that while the reaction is feasible, the inherent reactivity is attenuated compared to more highly conjugated systems [1].

Hydrolytic cleavage Catalytic scission Reaction kinetics

Physical Property Differentiation: D3 Solid vs. D2 Liquid at Ambient Temperature

2-Cyclohexylidenecyclohexanone (D3) exhibits fundamentally different phase behavior compared to its primary isomer, 2-(1-cyclohexenyl)cyclohexanone (D2). D3 is a white to off-white solid with a melting point of 57 °C , whereas D2 is a liquid at ambient conditions . This solid-state characteristic of D3 enables purification via recrystallization and facilitates handling and storage as a crystalline solid, contrasting with the liquid handling requirements for D2. The boiling point of D3 is reported at approximately 270.52-295 °C at 760 mmHg (estimated), with density of approximately 0.9249 g/cm³ .

Physical characterization Phase behavior Purification methodology

2-Cyclohexylidenecyclohexanone: Validated Application Scenarios Based on Quantified Differentiation


Reference Standard for Impurity Profiling in Cyclohexanone-Derived Products

Given that commercial 2-(1-cyclohexenyl)cyclohexanone (D2) contains approximately 10% 2-cyclohexylidenecyclohexanone (D3) as a co-occurring impurity , procurement of analytically pure D3 (≥98% HPLC) is essential for developing and validating chromatographic methods to quantify D3 contamination in D2-based products. This application is critical for quality control in agrochemical manufacturing, where D2 is used as a solvent or raw material and D3 levels must be monitored.

Starting Material for Selective Synthesis of Furan Derivatives via Acid-Catalyzed Oxidation

When treated with concentrated sulfuric acid at room temperature, both cyclohexanone and 2-cyclohexylidenecyclohexanone undergo autocondensation to yield furan derivatives [1]. Unlike cyclohexanone, D3 provides a pre-formed dimeric scaffold that bypasses the initial condensation step, potentially enabling more controlled access to specific furan-based structures. Procurement of pure D3 eliminates the need for in situ dimerization optimization and reduces byproduct formation associated with uncontrolled cyclohexanone condensation.

Sustainable Aviation Fuel Precursor via Catalytic Dimerization Pathways

In catalytic upgrading of biomass-derived cyclohexanone to sustainable aviation fuel intermediates, 2-cyclohexylidenecyclohexanone (D3) represents a key dimeric product with fuel-relevant carbon number (C12) [2]. The demonstrated selectivity of nearly 90% towards D3 and D2 under 5 bar H₂ pressure using NbOPO₄ catalyst [2] validates D3 as a defined intermediate for subsequent deoxygenation and hydrogenation to energy-dense hydrocarbons. Procuring analytically pure D3 enables mechanistic studies and catalyst benchmarking without the confounding variables present in mixed cyclohexanone feedstocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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